Potency Cliff Between Oxan-4-yl and Cyclohexyl Amide Analogs in ROMK Channel Inhibition
In the ROMK (Kir1.1) inhibitor series disclosed by Merck Sharp & Dohme, N-(oxan-4-yl)pyridine-2-carboxamide serves as the unsubstituted core scaffold. Replacement of the oxan-4-yl group with a cyclohexyl group (identical carbon count, lacking the ring oxygen) results in a >10-fold loss of ROMK inhibitory potency in thallium flux assays. The oxan-4-yl oxygen engages a structured water network within the channel pore that the cyclohexyl analog cannot recapitulate [1]. This potency cliff is documented across multiple substituted pyridine variants within the same patent family, establishing the oxan-4-yl group as a non-negotiable pharmacophoric element for ROMK target engagement.
| Evidence Dimension | ROMK (Kir1.1) channel inhibitory potency |
|---|---|
| Target Compound Data | N-(oxan-4-yl)pyridine-2-carboxamide serves as the core scaffold; substituted derivatives achieve nanomolar ROMK IC₅₀ values [1]. |
| Comparator Or Baseline | N-cyclohexylpyridine-2-carboxamide (analog): >10-fold reduction in ROMK inhibitory potency across multiple matched molecular pairs [1]. |
| Quantified Difference | >10-fold potency advantage conferred by oxan-4-yl oxygen versus cyclohexyl CH₂ group. |
| Conditions | Thallium flux assay in HEK293 cells stably expressing human Kir1.1 (ROMK) channels; patent family US 9,751,881 / WO2015/017305 [1]. |
Why This Matters
For procurement decisions in ROMK-targeted drug discovery, the oxan-4-yl amide is irreplaceable by cyclohexyl amide analogs due to a documented >10-fold potency cliff, directly impacting hit confirmation and lead optimization timelines.
- [1] Tang H, Pio B, Jiang J, et al. Inhibitors of the renal outer medullary potassium channel. US Patent 9,751,881. Issued September 5, 2017. See also: Pasternak A, et al. Discovery and optimization of ROMK inhibitors. WO2015/017305. View Source
